molecular formula C22H14Cl2N2O2S B2752539 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide CAS No. 391228-66-3

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide

Cat. No.: B2752539
CAS No.: 391228-66-3
M. Wt: 441.33
InChI Key: YXMFWQRURCYSQA-UHFFFAOYSA-N
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Description

N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide is a synthetic compound belonging to the class of thiazole derivatives. Compounds within this structural class are of significant interest in medicinal chemistry and drug discovery research due to their diverse biological activities. Structurally, it features a thiazole ring core substituted with a 2,5-dichlorophenyl group at the 4-position and is functionalized with a 3-phenoxybenzamide group at the 2-amino position. Similar N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective antagonists of the Zinc-Activated Channel (ZAC), functioning as negative allosteric modulators, which suggests potential utility as pharmacological tools for probing the function of this ion channel . Furthermore, other 2-aminothiazole derivatives have been investigated for their potential as antitumor agents . This compound is intended for research purposes, such as enzyme inhibition assays, cellular activity studies, and as a building block for the synthesis of novel derivatives. It is supplied For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2N2O2S/c23-15-9-10-19(24)18(12-15)20-13-29-22(25-20)26-21(27)14-5-4-8-17(11-14)28-16-6-2-1-3-7-16/h1-13H,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMFWQRURCYSQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control temperature and reaction times precisely.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.

Scientific Research Applications

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or anti-inflammatory effects by inhibiting specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Features

The target compound shares a common benzamide-thiazole scaffold with analogs but differs in substituent patterns. Key comparisons include:

Compound Name Thiazole Substituent Benzamide Substituent Molecular Weight Key Functional Groups
N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenoxybenzamide (Target) 2,5-Dichlorophenyl 3-Phenoxy ~428.3 (calc) Amide (C=O), Thiazole, Aryl chlorides
N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-4-nitro-3-methylbenzamide 2,4-Difluorophenyl 4-Nitro, 3-Methyl 375.35 Amide (C=O), Nitro, Aryl fluorides
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide 4-Chlorophenyl 2,4-Dimethoxy 374.84 Amide (C=O), Methoxy, Aryl chloride
S-Alkylated 1,2,4-triazoles (e.g., compounds [10–15] in ) Triazole core Variable sulfonyl/aryl groups ~400–450 (est) Triazole, Thioether, Ketone

Key Observations :

  • Electron-Withdrawing vs.
  • Benzamide Modifications: The 3-phenoxy group in the target compound may increase steric bulk and lipophilicity compared to nitro () or methoxy () substituents.

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy (IR):
  • Amide C=O Stretch : In , hydrazinecarbothioamides exhibit C=O absorption at 1663–1682 cm⁻¹ . The target compound’s amide group is expected to show a similar band, though shifts may occur due to electron-withdrawing substituents.
Solubility and pKa:
  • reports a pKa of 2.53 for a thiazole-triazole derivative, likely due to acidic protons on the triazole ring . The target compound’s solubility in aqueous media may be lower due to hydrophobic dichlorophenyl and phenoxy groups.
  • Fluorinated analogs (e.g., ) may exhibit enhanced metabolic stability and membrane permeability compared to chlorinated derivatives .

Q & A

Q. What strategies mitigate toxicity while retaining bioactivity in preclinical models?

  • Answer :
  • Prodrug design : Masking the amide as a pivaloyloxymethyl ester reduces hepatotoxicity (ALT levels drop by 60%).
  • PEGylation : Enhances solubility and reduces renal clearance (t1/2_{1/2} increased from 2.1 to 8.7 h).
  • Metabolic profiling : CYP450 screening identifies pathways for targeted inhibition (e.g., CYP3A4-mediated detoxification) .

Notes

  • Advanced methodologies (e.g., DFT, MD) are emphasized for interdisciplinary rigor.
  • Structural insights are cross-validated using experimental (X-ray) and computational data.

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